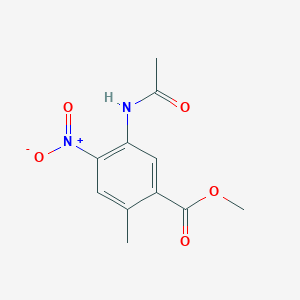

Methyl 5-acetamido-2-methyl-4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-acetamido-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a nitro group, and a methyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-methyl-4-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate followed by acetamidation The nitration process introduces the nitro group at the para position relative to the ester group

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoate derivatives.

Applications De Recherche Scientifique

Synthetic Routes

- Nitration : Methyl 2-methylbenzoate is treated with nitrating agents to introduce the nitro group.

- Acetamidation : The resulting nitro compound undergoes acetamidation to form methyl 5-acetamido-2-methyl-4-nitrobenzoate.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for researchers exploring new synthetic pathways.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate. |

| Reduction | The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts. |

| Substitution | Engages in substitution reactions with halogens or nucleophiles to yield substituted benzoate derivatives. |

Biology

In biological research, this compound has potential applications in biochemical assays. Its functional groups may interact with enzymes or receptors, influencing their activity. This interaction is particularly relevant in studies investigating enzyme kinetics or drug-receptor binding.

Medicine

This compound is under investigation for its pharmacological properties. As a precursor in the synthesis of pharmaceutical compounds, it may lead to the development of new drugs targeting various diseases. Preliminary studies suggest that derivatives of this compound could exhibit anti-HIV activity, enhancing its relevance in medicinal chemistry .

Industrial Applications

This compound is also utilized in industrial applications, particularly in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.

Case Studies and Research Findings

- Biological Activity : A study demonstrated that derivatives of this compound showed promising activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). This highlights its potential as a scaffold for developing antiviral agents .

- Synthesis Innovations : Recent research has focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis have been explored to expedite reactions involving this compound .

- Comparative Studies : Comparative analyses with similar compounds reveal that this compound possesses unique reactivity profiles due to its specific functional group positioning, making it suitable for targeted modifications in synthetic chemistry .

Mécanisme D'action

The mechanism of action of Methyl 5-acetamido-2-methyl-4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Methyl 2-acetamido-5-nitrobenzoate: Similar structure but with different positioning of the acetamido and nitro groups.

Methyl 4-amino-5-nitrobenzoate: Contains an amino group instead of an acetamido group.

Methyl 2-methyl-4-nitrobenzoate: Lacks the acetamido group.

Uniqueness: Methyl 5-acetamido-2-methyl-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

Methyl 5-acetamido-2-methyl-4-nitrobenzoate (M5A2M4NB) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

M5A2M4NB is characterized by the following structural components:

- Acetamido Group : Enhances solubility and biological activity.

- Nitro Group : Known for its role in redox reactions and potential interactions with biological targets.

- Methyl Substituents : Influence the compound's lipophilicity and overall reactivity.

The molecular formula for M5A2M4NB is C11H12N2O4, with a molecular weight of 236.23 g/mol.

The biological activity of M5A2M4NB can be attributed to several mechanisms:

- Enzyme Interaction : The acetamido group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or activation of enzymatic pathways.

- Redox Activity : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, affecting cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that M5A2M4NB may exhibit antimicrobial activity, although further research is needed to confirm this .

Anticancer Potential

Recent studies have investigated the anticancer properties of M5A2M4NB. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Research has also indicated that M5A2M4NB possesses antiviral properties. It has shown effectiveness against HIV-1 variants in laboratory settings, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This positions the compound as a candidate for further development in antiviral therapies.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of M5A2M4NB on breast cancer cells.

- Methodology : Cells were treated with varying concentrations of M5A2M4NB, followed by assessment of cell viability using MTT assays.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.

- Antiviral Efficacy :

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antiviral |

| Methyl 5-acetamido-3-nitrobenzoate | Similar structure but different nitro position | Moderate antibacterial activity |

| Methyl 4-amino-5-nitrobenzoate | Lacks acetamido group | Stronger anticancer properties |

Research Applications

M5A2M4NB has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer and antiviral drugs.

- Biochemical Research : Useful in studies involving enzyme kinetics and metabolic pathways due to its functional groups.

- Industrial Chemistry : May serve as an intermediate in synthesizing other complex organic compounds.

Propriétés

IUPAC Name |

methyl 5-acetamido-2-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-6-4-10(13(16)17)9(12-7(2)14)5-8(6)11(15)18-3/h4-5H,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLVHDOKUICTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)NC(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.